2-(4-Methoxy-3-methylphenyl)acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxy-3-methylphenyl)acetyl chloride is an organic compound with the molecular formula C10H11ClO2. It is a derivative of acetyl chloride, where the acetyl group is substituted with a 4-methoxy-3-methylphenyl group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-3-methylphenyl)acetyl chloride typically involves the reaction of 4-methoxy-3-methylphenylacetic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The general reaction scheme is as follows:
4-Methoxy-3-methylphenylacetic acid+SOCl2→2-(4-Methoxy-3-methylphenyl)acetyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-3-methylphenyl)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran (THF).
Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used under mild conditions.
Reduction: Reducing agents like LiAlH4 are used in anhydrous ether or THF.
Major Products
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Alcohols: Formed by reduction.
Scientific Research Applications
2-(4-Methoxy-3-methylphenyl)acetyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceutical Research: Used in the synthesis of potential drug candidates and intermediates.
Material Science: Employed in the preparation of polymers and advanced materials.
Biological Studies: Utilized in the modification of biomolecules for studying their functions and interactions.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-3-methylphenyl)acetyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetyl chloride: Similar structure but lacks the methyl group at the 3-position.
3-Methylphenylacetyl chloride: Similar structure but lacks the methoxy group at the 4-position.
Phenylacetyl chloride: Lacks both the methoxy and methyl groups.
Uniqueness
2-(4-Methoxy-3-methylphenyl)acetyl chloride is unique due to the presence of both the methoxy and methyl groups on the phenyl ring. These substituents can influence the compound’s reactivity and the properties of its derivatives. The methoxy group is electron-donating, which can affect the electrophilicity of the acyl chloride group, while the methyl group can provide steric hindrance, influencing the compound’s overall reactivity .
Properties
IUPAC Name |
2-(4-methoxy-3-methylphenyl)acetyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7-5-8(6-10(11)12)3-4-9(7)13-2/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSNEELUPOSMJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.